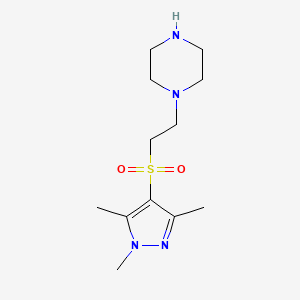

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Description

The compound 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine features a piperazine ring linked via a sulfonyl ethyl bridge to a 1,3,5-trimethylpyrazole moiety. The sulfonyl group enhances polarity and may influence binding affinity through hydrogen bonding or electrostatic interactions .

Properties

Molecular Formula |

C12H22N4O2S |

|---|---|

Molecular Weight |

286.40 g/mol |

IUPAC Name |

1-[2-(1,3,5-trimethylpyrazol-4-yl)sulfonylethyl]piperazine |

InChI |

InChI=1S/C12H22N4O2S/c1-10-12(11(2)15(3)14-10)19(17,18)9-8-16-6-4-13-5-7-16/h13H,4-9H2,1-3H3 |

InChI Key |

LSMIYMINFOXZAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)CCN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps:

Formation of 1,3,5-Trimethyl-1H-pyrazole: This can be synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions.

Sulfonylation: The 1,3,5-trimethyl-1H-pyrazole is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.

Coupling with Piperazine: The sulfonylated pyrazole is then coupled with piperazine under suitable conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural variations among analogs include:

Heterocyclic Core: Piperazine vs. piperidine (e.g., 2-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine in ).

Pyrazole Substituents : Methyl, ethyl, or propyl groups at the 1-, 3-, and 5-positions of the pyrazole ring (e.g., 1-(1-ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine in ). Trimethyl substitution (as in the target compound) increases steric bulk and lipophilicity compared to dimethyl or ethyl analogs.

Additional Functional Groups: Nitro, diphenylethanone, or ethoxy-pyridine substituents (e.g., 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone in ), which modulate electronic properties and target selectivity.

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Solubility: Sulfonyl groups enhance water solubility, but bulky substituents (e.g., diphenylethanone in ) may reduce it.

Biological Activity

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.

The compound is identified by the CAS number 1707374-11-5. Its molecular formula is C12H22N4O2S, indicating the presence of nitrogen, sulfur, and oxygen in its structure. The presence of the pyrazole ring contributes to its biological activity, as pyrazole derivatives are known for various pharmacological effects.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF and EGFR. For example, compounds similar to this compound have demonstrated significant inhibitory effects against BRAF(V600E) mutations .

- Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

- Antimicrobial Activity : Studies have shown that certain pyrazole compounds possess antimicrobial properties against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 64–1024 μg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Efficacy : A study synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. Results indicated that compounds with similar structural motifs effectively inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

- Anti-inflammatory Mechanisms : Research on pyrazole-based compounds revealed their ability to reduce inflammation in vitro by inhibiting the expression of cyclooxygenase enzymes and decreasing the release of inflammatory mediators .

- Antimicrobial Properties : A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The study found that certain compounds exhibited potent antimicrobial activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating infections .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.